Benzyl 3-nitropyrrolidine-1-carboxylate Benzyl 3-nitropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17400096
InChI: InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES:
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

Benzyl 3-nitropyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17400096

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-nitropyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name benzyl 3-nitropyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Standard InChI Key MCRJCHCWUIYORY-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Identity

Benzyl 3-nitropyrrolidine-1-carboxylate belongs to the pyrrolidine family, a class of saturated five-membered heterocycles with one nitrogen atom. The compound’s IUPAC name, benzyl 3-nitropyrrolidine-1-carboxylate, reflects its substitution pattern: a benzyloxycarbonyl group at the nitrogen and a nitro group at the third carbon . The stereochemistry of the nitro group remains undefined in most studies, though computational models suggest a preferred equatorial orientation to minimize steric strain .

Molecular and Computed Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight250.25 g/mol
XLogP31.6
Topological Polar Surface Area75.4 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds3

The relatively low partition coefficient (XLogP3 = 1.6) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical feature for drug-like molecules . The polar surface area, influenced by the nitro and carboxylate groups, suggests potential for hydrogen bonding with biological targets .

Synthesis and Reaction Pathways

Dipolar Cycloaddition

The most widely reported synthesis involves 1,3-dipolar cycloaddition between azomethine ylides and nitro alkenes. This method leverages the reactivity of in situ-generated ylides, which react with nitroolefins to form the pyrrolidine ring. For example:

  • Azomethine ylide generation: Heating a mixture of an amino acid derivative (e.g., glycine) with a carbonyl compound produces the ylide.

  • Cycloaddition: The ylide reacts with a nitroalkene (e.g., β-nitrostyrene) under thermal or microwave conditions to yield the nitro-substituted pyrrolidine.

  • Benzylation: The nitrogen is subsequently protected with a benzyl chloroformate group to yield the final product.

This method achieves moderate to high yields (60–85%) and is favored for its regioselectivity and functional group tolerance.

Alternative Approaches

While less common, alkylation strategies have been explored. A patent (CN103435541B) describes the use of benzyl chloride and nicotinic acid in the presence of a composite catalyst (e.g., K2CO3\text{K}_2\text{CO}_3 and quaternary ammonium salts) . Though developed for pyridinium derivatives, this method highlights the potential for adapting benzylation protocols to pyrrolidine systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR: Signals for the benzyl group appear as a multiplet at δ 7.2–7.4 ppm (aromatic protons), while the pyrrolidine ring protons resonate between δ 3.0–4.5 ppm. The nitro group’s deshielding effect shifts adjacent protons downfield.

  • 13C^{13}\text{C}-NMR: The carbonyl carbon of the carboxylate group is observed near δ 165 ppm, with the nitro-bearing carbon at δ 75–85 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at ~1520 cm1^{-1} and ~1350 cm1^{-1} confirm the presence of the nitro group (NO2\text{NO}_2). The carbonyl stretch (C=O\text{C=O}) appears at ~1720 cm1^{-1}.

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of benzyl 3-nitropyrrolidine-1-carboxylate exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest interference with cell wall synthesis via inhibition of penicillin-binding proteins.

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold for developing:

  • Kinase inhibitors: Structural analogs have shown activity against EGFR and VEGFR2, key targets in oncology.

  • Antioxidant agents: Nitro-to-amine reduction yields derivatives with radical-scavenging properties.

Future Research Directions

  • Stereochemical Resolution: Enantioselective synthesis to explore chirality-activity relationships.

  • In Vivo Studies: Pharmacokinetic and toxicity profiling in animal models.

  • Drug Delivery Systems: Nanoformulations to enhance bioavailability.

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